molecular formula C13H17N3O4 B3026749 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid CAS No. 1092352-58-3

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid

Cat. No. B3026749
CAS RN: 1092352-58-3
M. Wt: 279.29
InChI Key: FYKKQHSYDQMDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step processes. For instance, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides includes a nine-step pathway starting with the introduction of an alkyl group and subsequent transformations leading to the final carboxamide compounds . Another example is the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, which is prepared from Boc-tetramic acid and benzylidenemalononitrile using organocatalysis . These methods could potentially be adapted for the synthesis of "6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid".

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic methods. For example, the structure of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate was confirmed by high-resolution mass spectrometry, NMR, HSQC, and IR spectroscopy . Similarly, the crystal and molecular structure of a thieno[2,3-c]pyridine derivative was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These techniques would be applicable for analyzing the molecular structure of "6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid".

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do describe reactions of structurally related compounds. For example, the synthesis of Schiff base compounds from tert-butyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine derivatives involves coupling with aromatic aldehydes . These types of reactions could potentially be relevant for the functionalization of "6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic and analytical techniques. For instance, the antibacterial activities of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were evaluated using the MTT method, and structure-activity relationships were discussed . These methods could be used to assess the properties of "6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid" and to explore its potential applications.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of various pyridopyrimidines, demonstrating high yields and environmentally friendly methods without solvent use. The orientation of the cyclization process in these syntheses was determined by NMR measurements, highlighting the compound's role in developing new chemical structures with potential applications in various fields (Quiroga et al., 2016).

Antioxidant Properties

  • Studies have explored the antioxidant properties of related pyridopyrimidine derivatives, including DPPH free radical scavenging and ORAC. These studies contribute to understanding the potential health benefits and applications of compounds within this chemical class (Quiroga et al., 2016).

Coupling Reactions and Derivative Formation

  • The compound has been used in palladium-catalyzed coupling reactions with substituted arylboronic acids, leading to the production of a series of derivatives. This highlights its utility in forming diverse chemical structures, which is significant for the development of new materials or pharmaceutical agents (Wustrow & Wise, 1991).

Biological Applications

  • The compound's derivatives have been investigated for their potential in biosensing and biomedical applications, particularly as building blocks for developing CORM-peptide nucleic acid bioconjugates. This indicates its significance in the medical field, especially in targeted drug delivery and diagnostics (Bischof et al., 2013).

Antimicrobial Activities

  • Some synthesized pyrido[2,3-d]pyrimidines, derived from related chemical reactions, have demonstrated antimicrobial activities against fungi and gram-positive and negative bacteria. This suggests potential pharmaceutical applications in developing new antimicrobial agents (Mohammadi Ziarani et al., 2015).

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amines or amine-containing molecules in biological systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during synthesis, and can be removed later using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for selective reactions with the amine group.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, the addition and removal of the Boc group are carried out under specific conditions . Therefore, changes in these conditions could potentially affect the compound’s ability to protect amines and subsequently be removed.

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable .

Future Directions

The compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates . This suggests potential applications in the development of new drugs and therapies.

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-5-4-9-8(7-16)6-14-10(15-9)11(17)18/h6H,4-5,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKKQHSYDQMDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670277
Record name 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092352-58-3
Record name 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 2
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 3
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 4
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 6
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.